(E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid is an organic compound characterized by a unique structure that includes a phenyl group, a chlorophenyl substituent, and a double bond within a pentenoic acid framework. The compound's systematic name reflects its geometric configuration, with the "E" indicating the trans configuration of the double bond. This compound belongs to a class of molecules known for their potential biological activities, particularly in pharmaceutical applications.
These reactions are facilitated by various catalysts and conditions depending on the desired product and application.
(E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid exhibits significant biological activities, including:
Synthesis of (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid can be achieved through several methods:
These methods allow for the fine-tuning of the compound's properties through variations in reaction conditions and starting materials.
The applications of (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid span various fields:
Interaction studies focus on understanding how (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid interacts with biological macromolecules. Key areas of research include:
Several compounds share structural similarities with (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chlorobenzaldehyde | Contains a chlorobenzene moiety | Used as an intermediate in organic synthesis |
| 3-(4-Chlorophenyl)propanoic acid | Similar backbone with propanoic acid | Exhibits anti-inflammatory properties |
| Phenylacetic acid | Lacks chlorine but has a phenyl group | Commonly used in pharmaceuticals |
These compounds highlight the uniqueness of (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid due to its specific configuration and functional groups that contribute to its distinctive biological activities.
(E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid exhibits a well-defined melting point range of 117-118°C [1]. This relatively high melting point is characteristic of aromatic carboxylic acids and reflects the compound's solid crystalline structure at room temperature. The melting point indicates strong intermolecular forces within the crystal lattice, which can be attributed to hydrogen bonding between carboxylic acid groups and π-π stacking interactions between the aromatic rings [1] [2] [3].
The observed melting point falls within the expected range for substituted phenylpentenoic acids. Comparative analysis with structurally related compounds reveals that the presence of both the chlorine substituent and the extended conjugated system contributes to the thermal stability of the crystalline form. The chlorine atom's electron-withdrawing effect enhances the molecular rigidity, while the phenyl groups provide additional intermolecular interactions through aromatic stacking [2] [3].
The predicted boiling point of (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid is 444.1±24.0°C [1]. This computational prediction is based on molecular structure analysis and thermodynamic modeling. The relatively high boiling point reflects the compound's substantial molecular weight (286.75 g/mol) and the presence of multiple intermolecular interaction sites.
Carboxylic acids generally exhibit elevated boiling points due to their ability to form stable dimers through hydrogen bonding [2] [3]. The dimeric structure effectively doubles the apparent molecular weight and significantly increases the energy required for vaporization. The presence of aromatic systems further elevates the boiling point through enhanced van der Waals interactions and π-π stacking forces between molecules [3].
The predicted density of (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid is 1.225±0.06 g/cm³ [1]. This density value is consistent with organic compounds containing aromatic rings and halogen substituents. The chlorine atom contributes significantly to the molecular density due to its relatively high atomic mass compared to carbon and hydrogen.
The density prediction takes into account the molecular packing efficiency in the solid state. The planar aromatic rings and the extended conjugated system facilitate close packing arrangements, while the carboxylic acid group enables hydrogen bonding interactions that further stabilize the crystal structure. This density value falls within the typical range for substituted aromatic carboxylic acids [4] [1].
The solubility characteristics of (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid vary significantly across different solvent systems. In dimethyl sulfoxide (DMSO), the compound demonstrates good solubility at 100 mg/mL (348.74 mM), though this requires ultrasonic treatment for complete dissolution [1]. This enhanced solubility in DMSO can be attributed to the solvent's ability to disrupt hydrogen bonding networks and its high polarity, which facilitates solvation of the carboxylic acid functionality.
Aqueous solubility is expected to be limited, consistent with the compound's lipophilic character derived from the multiple aromatic systems. The carboxylic acid group provides some water solubility through hydrogen bonding with water molecules, but the extensive hydrophobic aromatic framework significantly reduces overall aqueous solubility [2] [3]. In alcoholic solvents such as ethanol, moderate solubility is anticipated due to the combined effects of hydrogen bonding with the hydroxyl groups and favorable van der Waals interactions with the hydrocarbon chains [2] [3].
Organic solvents generally provide good solubility for this compound. The aromatic character and moderate polarity make it compatible with a wide range of organic media, including chlorinated solvents, aromatic hydrocarbons, and polar aprotic solvents [5] [1].
The predicted pKa value of (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid is 4.55±0.10 [1], indicating moderately strong acidic properties. This pKa value reflects the combined electronic effects of the substituents on the carboxylic acid functionality. The electron-withdrawing chlorine substituent and the aromatic rings stabilize the conjugate base through inductive and resonance effects, thereby enhancing the acidity compared to simple aliphatic carboxylic acids.
The conjugated α,β-unsaturated system provides additional stabilization to the carboxylate anion through extended delocalization. This electronic stabilization accounts for the relatively low pKa value compared to saturated carboxylic acids, which typically exhibit pKa values around 4.8-5.0 [6]. The precise pKa value indicates that the compound will be predominantly ionized at physiological pH (7.4), existing primarily as the carboxylate anion under biological conditions.
The stability of (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid is influenced by various environmental factors including temperature, light exposure, pH, and the presence of oxidizing agents. The α,β-unsaturated carboxylic acid structure introduces specific stability considerations that require careful evaluation.
Thermal Stability: The compound demonstrates reasonable thermal stability under normal storage conditions. However, like many α,β-unsaturated carboxylic acids, it may undergo decarboxylation at elevated temperatures (>200°C) [7]. The aromatic substituents provide some stabilization against thermal decomposition through resonance stabilization of potential radical intermediates [7].
Photostability: α,β-Unsaturated carboxylic acids are susceptible to photodegradation under UV radiation exposure [8] [9]. The extended conjugated system can absorb UV light, leading to potential E/Z isomerization or photochemical decomposition. Studies on related compounds suggest that direct UV exposure can result in degradation with half-lives ranging from hours to days depending on the intensity and wavelength of radiation [9] [8].
Chemical Stability: Under normal storage conditions (-20°C, protected from light), the compound maintains good stability [1]. The solid crystalline form provides protection against oxidation and other degradation pathways. In solution, stability depends on pH, with greater stability observed under acidic conditions where the carboxylic acid exists in its protonated form [10].
(E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid exhibits characteristic reactivity patterns associated with α,β-unsaturated carboxylic acids and chlorinated aromatic compounds. The molecule contains multiple reactive sites that can participate in various chemical transformations.
Electrophilic Aromatic Substitution: The chlorophenyl ring can undergo further substitution reactions, though the electron-withdrawing chlorine substituent deactivates the ring toward electrophilic attack [11] [12]. The substitution pattern influences the reactivity, with positions ortho and para to the chlorine being less reactive than the meta positions.
Michael Addition Reactions: The α,β-unsaturated system serves as a Michael acceptor, capable of reacting with nucleophiles such as amines, alcohols, and carbon nucleophiles [14]. The electron-withdrawing effects of both aromatic rings enhance the electrophilicity of the β-carbon.
Carboxylic Acid Transformations: Standard carboxylic acid chemistry applies, including esterification, amidation, and reduction reactions. The conjugated system may influence the reactivity through electronic effects, typically enhancing the electrophilicity of the carbonyl carbon [14] [15].
Photochemical Reactivity: Under UV irradiation, the compound may undergo various photochemical transformations including E/Z isomerization about the double bond and potential decarboxylation reactions [14] [15] [8]. The aromatic chromophores absorb UV light efficiently, initiating these photochemical processes.
Computational modeling provides valuable insights into the physicochemical properties of (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid. These predictions are based on established quantitative structure-property relationship (QSPR) models and molecular descriptors that correlate molecular structure with macroscopic properties [16] [17].
Lipophilicity Predictions: The predicted partition coefficient (LogP) is estimated to be in the range of 4.5-5.0, indicating significant lipophilic character [16] [17]. This value reflects the contribution of the two aromatic rings and the chlorine substituent, offset partially by the polar carboxylic acid group. Fragment-based computational methods such as CLOGP, KOWWIN, and other established algorithms provide consistent predictions within this range [18] [17].
Molecular Volume and Surface Properties: Computational modeling predicts a molecular volume of approximately 250-280 mL/mol, consistent with the molecular weight and density predictions. The polar surface area is estimated at 40-50 Ų, primarily contributed by the carboxylic acid functionality. These parameters are crucial for predicting membrane permeability and bioavailability in pharmaceutical applications [16].
Hydrogen Bonding Capacity: Structural analysis identifies two hydrogen bond acceptor sites (the carboxyl oxygen atoms) and one hydrogen bond donor site (the carboxyl hydrogen). The compound also possesses 4-5 rotatable bonds, indicating moderate conformational flexibility. These parameters influence solubility, crystal packing, and intermolecular interactions [16] [17].
Electronic Properties: Quantum mechanical calculations reveal the electron density distribution and frontier molecular orbital energies. The highest occupied molecular orbital (HOMO) is primarily localized on the aromatic systems, while the lowest unoccupied molecular orbital (LUMO) involves the α,β-unsaturated carboxylic acid moiety. These electronic properties govern the compound's reactivity toward electrophiles and nucleophiles [12].